Orthogonal Protection Compatibility: Quantified pKa Differential Prevents Premature Fmoc Deprotection
In Fmoc/tBu SPPS, the basicity of unprotected side-chain amino groups can lead to the premature removal of the Nα-Fmoc protecting group, a detrimental side reaction. The β-amino group of the Dap residue, with a calculated pKa approximately one unit lower (less basic) than the corresponding amino groups of Lys, Orn, and Dab, does not promote this side reaction [1]. This is a key differentiator from H-Dab(boc)-OH and H-Orn(boc)-OH, whose side-chain amines have higher pKa values and are known to prematurely remove Fmoc groups under standard synthesis conditions [1].
| Evidence Dimension | Side-chain amino group basicity (pKa) and propensity to cause premature Fmoc deprotection |
|---|---|
| Target Compound Data | pKa is approximately one unit lower than that of Lys, Orn, and Dab; does not promote premature Fmoc removal [1]. |
| Comparator Or Baseline | Lys, Orn, and Dab analogs: Higher pKa values; their side-chain amines can prematurely remove the Nα-Fmoc group [1]. |
| Quantified Difference | Approximately one pKa unit lower for Dap compared to Lys, Orn, and Dab [1]. |
| Conditions | Computational pKa values from the pKalc module (PALLAS Version 2.0); experimental context in Fmoc-based solid-phase peptide synthesis [1]. |
Why This Matters
This difference dictates the feasibility of using certain orthogonal protection schemes; H-D-Dap(boc)-OH is intrinsically compatible with Fmoc strategies where H-Dab(boc)-OH and H-Orn(boc)-OH require additional, complexing orthogonal protecting groups to prevent synthesis failure.
- [1] Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. View Source
